N-(3-chloro-4-fluorophenyl)-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of chloro, fluoro, and imidazolidinone groups, which contribute to its distinctive properties and reactivity.
Mechanism of Action
Target of Action
The primary target of this compound is the Metabotropic Glutamate Receptor 4 (mGlu4) . This receptor plays a crucial role in the central nervous system, particularly in the regulation of neurotransmitter release.
Mode of Action
The compound acts as a Positive Allosteric Modulator (PAM) of mGlu4 . This means it binds to a site on the receptor different from the active site, enhancing the receptor’s response to its natural ligand, glutamate.
Biochemical Pathways
The activation of mGlu4 by this compound affects several biochemical pathways. These pathways are primarily involved in the regulation of neurotransmission and have been implicated in conditions such as Parkinson’s disease .
Pharmacokinetics
The compound has been characterized with suitable in vivo pharmacokinetic properties in three preclinical safety species
Result of Action
The activation of mGlu4 by this compound can lead to a variety of molecular and cellular effects. These include changes in neurotransmitter release, which can have significant implications for neurological function and disease .
Biochemical Analysis
Biochemical Properties
N-(3-chloro-4-fluorophenyl)-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide has been characterized as a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4) . It interacts with this receptor, enhancing its function and playing a role in various biochemical reactions .
Cellular Effects
The compound’s interaction with mGlu4 can influence various types of cells and cellular processes. It can impact cell signaling pathways, gene expression, and cellular metabolism . The exact nature of these effects can vary depending on the specific cellular context and the presence of other biomolecules .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interaction with mGlu4 . It acts as a positive allosteric modulator, enhancing the receptor’s function . This can lead to changes in gene expression and influence various cellular processes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . Information on the compound’s stability, degradation, and long-term effects on cellular function can be obtained through in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Studies may reveal threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound may be involved in various metabolic pathways . It can interact with enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
The compound can be transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and these interactions can influence its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function . Targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazolidinone ring: This step involves the reaction of a suitable diamine with a carbonyl compound under acidic or basic conditions to form the imidazolidinone ring.
Introduction of the chloro and fluoro groups: The chloro and fluoro substituents are introduced through halogenation reactions, using reagents such as thionyl chloride or fluorine gas.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium cyanide, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-fluorophenyl)acetamide: A simpler analog with similar chloro and fluoro substituents but lacking the imidazolidinone ring.
N-(3-chloro-4-fluorophenyl)-4-methylbenzamide: Another analog with a different aromatic substitution pattern.
Uniqueness
N-(3-chloro-4-fluorophenyl)-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide is unique due to its combination of chloro, fluoro, and imidazolidinone groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF2N3O2/c18-14-9-12(3-6-15(14)20)21-16(24)10-22-7-8-23(17(22)25)13-4-1-11(19)2-5-13/h1-6,9H,7-8,10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQFCMVCHUZKQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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